2,4,4-Trimethyl-1,2-dinitropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-1,2-dinitropentane is an organic compound characterized by its branched structure and the presence of two nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,4,4-Trimethyl-1,2-dinitropentane involves the nitration of 2,4,4-trimethylpentane. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethyl-1,2-dinitropentane undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2,4,4-trimethyl-1,2-diaminopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though this is less common.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-1,2-dinitropentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-1,2-dinitropentane involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but without nitro groups.
2,4,4-Trimethyl-1-pentene: An unsaturated hydrocarbon with a similar structure.
2,4,4-Trimethyl-1,2-dihydroquinoline: A compound with a similar branched structure but different functional groups.
Uniqueness
2,4,4-Trimethyl-1,2-dinitropentane is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile intermediate in organic synthesis and provide opportunities for further functionalization.
Eigenschaften
CAS-Nummer |
59550-05-9 |
---|---|
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2,4,4-trimethyl-1,2-dinitropentane |
InChI |
InChI=1S/C8H16N2O4/c1-7(2,3)5-8(4,10(13)14)6-9(11)12/h5-6H2,1-4H3 |
InChI-Schlüssel |
FJNRNAYBVYOUDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.